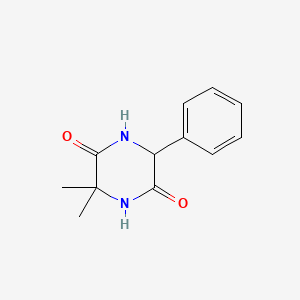

3,3-Dimethyl-6-phenylpiperazine-2,5-dione

Description

3,3-Dimethyl-6-phenylpiperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. Its structure features two methyl groups at position 3 and a phenyl substituent at position 4. The phenyl group enhances aromatic interactions, while the methyl groups contribute to steric effects and lipophilicity. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol (calculated from constituent atoms).

Properties

IUPAC Name |

3,3-dimethyl-6-phenylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2)11(16)13-9(10(15)14-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAOVZJNDPAQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(C(=O)N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-6-phenylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2,5-diketopiperazine with phenylmagnesium bromide, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for 3,3-Dimethyl-6-phenylpiperazine-2,5-dione are not well

Biological Activity

3,3-Dimethyl-6-phenylpiperazine-2,5-dione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3,3-Dimethyl-6-phenylpiperazine-2,5-dione belongs to the class of piperazine derivatives. Its molecular formula is with a molecular weight of 232.28 g/mol. The compound features a piperazine ring substituted with two methyl groups and a phenyl group, contributing to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that 3,3-Dimethyl-6-phenylpiperazine-2,5-dione exhibits significant anticancer properties. In vitro tests have shown that it can induce apoptosis in various cancer cell lines. For example, a study reported that derivatives containing similar piperazine moieties displayed potent cytotoxic effects against human hepatoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values indicating higher potency than standard chemotherapeutic agents such as 5-fluorouracil .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| HepG2 | 0.78 | More potent than 5-FU |

| MCF-7 | 0.9 | Comparable to existing treatments |

Antidepressant Effects

The compound has also been investigated for its potential antidepressant effects. Research indicates that it may act on serotonin receptors, enhancing mood and reducing anxiety-like behaviors in animal models. The mechanism is believed to involve the modulation of neurotransmitter levels in the brain .

Anti-inflammatory Properties

In addition to its anticancer and antidepressant activities, 3,3-Dimethyl-6-phenylpiperazine-2,5-dione has been shown to possess anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This dual inhibition suggests potential applications in treating inflammatory diseases .

The biological activities of 3,3-Dimethyl-6-phenylpiperazine-2,5-dione can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.

- Neurotransmitter Modulation : It enhances serotonin and norepinephrine levels, contributing to its antidepressant effects.

- COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Study on Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer effects of various piperazine derivatives including 3,3-Dimethyl-6-phenylpiperazine-2,5-dione on melanoma and breast cancer cells. The findings indicated that compounds with similar structures exhibited significant cytotoxicity and induced apoptosis more effectively than traditional chemotherapeutics .

Study on Antidepressant Effects

In an animal model study published in Journal of Medicinal Chemistry, researchers found that treatment with 3,3-Dimethyl-6-phenylpiperazine-2,5-dione led to significant improvements in depressive behaviors compared to control groups. The compound was administered over a period of two weeks and showed a marked increase in serotonin levels post-treatment .

Comparison with Similar Compounds

The structural and functional attributes of 3,3-Dimethyl-6-phenylpiperazine-2,5-dione are best understood through comparisons with related DKPs. Below is an analysis of key analogs, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Structural Analogs

Table 1: Structural Comparison of Selected Piperazine-2,5-dione Derivatives

Key Observations:

- Substituent Position and Type: The target compound’s 6-phenyl group distinguishes it from methyl-, isopropyl-, or benzyl-substituted analogs.

Comparison of Methods :

- The use of bulky substituents (e.g., phenyl) may require optimized coupling agents (e.g., ethyl chloroformate over T3P®) to avoid side reactions .

- Natural DKPs (e.g., 3-isopropyl-6-methylpiperazine-2,5-dione) are isolated from marine or fungal sources, whereas synthetic routes enable precise substituent control .

Physicochemical Properties

Lipophilicity and Solubility :

- The phenyl group in the target compound increases lipophilicity (predicted logP ~1.5–2.0) compared to 3,6-dimethyl-DKP (logP ~0.5) .

- Steric Effects: 3,3-Dimethyl substitution reduces solubility in polar solvents compared to mono-methylated analogs .

Table 2: Predicted Physicochemical Properties

| Compound | logP (Predicted) | Polar Surface Area (Ų) | Solubility (mg/mL) |

|---|---|---|---|

| 3,3-Dimethyl-6-phenyl-DKP | ~1.8 | 58 | <1 (Low) |

| (6S)-3,3,6-Trimethyl-DKP | ~0.9 | 58 | ~5 |

| 3,6-Dimethyl-DKP | ~0.5 | 58 | ~10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.